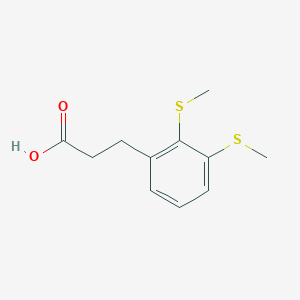
(2,3-Bis(methylthio)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Bis(methylthio)phenyl)propanoic acid is an organic compound characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Bis(methylthio)phenyl)propanoic acid typically involves the introduction of methylthio groups to a phenyl ring followed by the attachment of a propanoic acid group. One common method involves the use of thiolation reactions where methylthiol is introduced to a phenyl ring under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the thiolation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation processes followed by purification steps to ensure the desired purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Bis(methylthio)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the methylthio groups or to modify the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.
Aplicaciones Científicas De Investigación
(2,3-Bis(methylthio)phenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of (2,3-Bis(methylthio)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The methylthio groups can participate in binding interactions, while the propanoic acid moiety can influence the compound’s overall reactivity and stability. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methylthio)phenylpropanoic acid: Similar structure but with only one methylthio group.
(3-Methylthio)phenylpropanoic acid: Similar structure but with the methylthio group in a different position.
(2,3-Dimethylphenyl)propanoic acid: Similar structure but with methyl groups instead of methylthio groups.
Uniqueness
(2,3-Bis(methylthio)phenyl)propanoic acid is unique due to the presence of two methylthio groups, which can significantly influence its chemical reactivity and potential applications. The specific positioning of these groups on the phenyl ring also contributes to its distinct properties compared to similar compounds.
Propiedades
Fórmula molecular |
C11H14O2S2 |
|---|---|
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
3-[2,3-bis(methylsulfanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14O2S2/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) |
Clave InChI |
QZOLYACNEZTWFA-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=C1SC)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14778345.png)
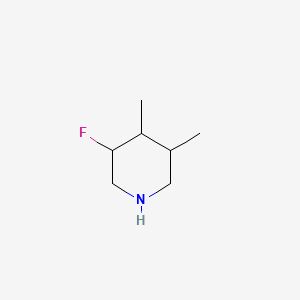
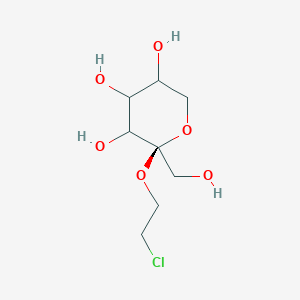
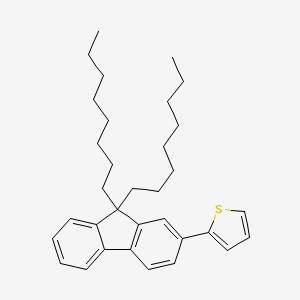
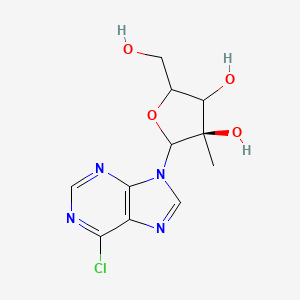
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B14778388.png)
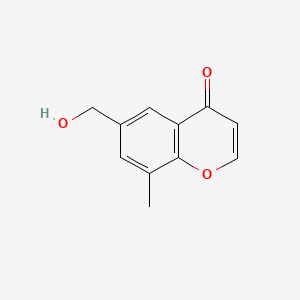
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B14778393.png)
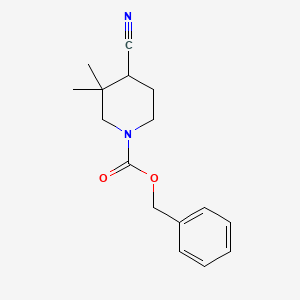
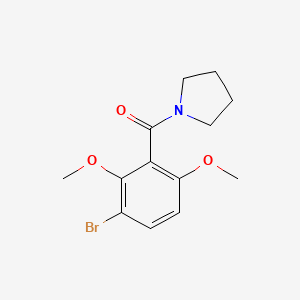
![2-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14778406.png)
![4-Amino-3-(4-phenoxyphenyl)-1-(1-prop-2-enoylpiperidin-3-yl)imidazo[4,5-c]pyridin-2-one](/img/structure/B14778421.png)
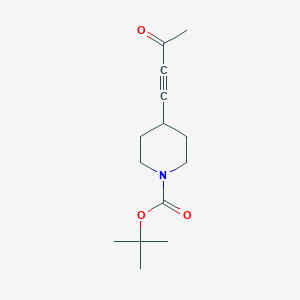
![2-(3,5-Bis(trifluoromethyl)phenyl)-9-nitro-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14778430.png)
